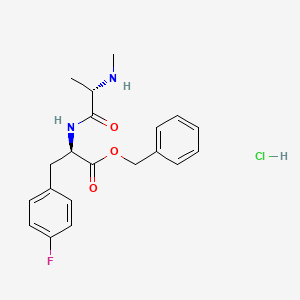

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride

Description

Properties

IUPAC Name |

benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRURIYQUSGSYAX-QLOBERJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the coupling of amino acid derivatives. The general synthetic route may include:

Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired compound.

Esterification: The phenylmethyl ester group is introduced through esterification reactions using reagents like benzyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include:

Automated Peptide Synthesis: Utilizing automated synthesizers to streamline the coupling and deprotection steps.

Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Peptide Coupling

-

Reagents : Carbodiimides (e.g., DCC, EDC) with activators like HOBt or HOAt are commonly used for amide bond formation .

-

Conditions : Reactions are conducted in aprotic solvents (e.g., DMF, dichloromethane) at 0–60°C for 1–24 hours .

-

Mechanism : The carboxyl group of N-Methyl-D-alanine is activated to form an O-acylisourea intermediate, which reacts with the amine group of 4-fluoro-D-phenylalanine phenylmethyl ester .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation of carboxylic acid | DCC, HOBt, DMF, 0°C, 2 hr | 75–85% | |

| Amide bond formation | Stirring at RT, 12 hr | 70–80% |

Esterification

The phenylmethyl ester group is introduced via acid-catalyzed esterification of 4-fluoro-D-phenylalanine with benzyl alcohol .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting either the ester or amide bond:

Ester Hydrolysis

-

Conditions : Hydrolysis of the phenylmethyl ester occurs in aqueous HCl (1–6 M) or NaOH (0.1–1 M) at 25–100°C .

-

Product : 4-fluoro-D-phenylalanine (free acid) and benzyl alcohol.

| Condition | Time | Conversion | Byproducts |

|---|---|---|---|

| 6 M HCl, reflux | 6 hr | ~95% | Benzyl chloride |

| 1 M NaOH, 60°C | 3 hr | ~90% | Sodium benzoate |

Amide Hydrolysis

-

Conditions : Strong acids (e.g., 12 M HCl) or bases (e.g., 6 M NaOH) at elevated temperatures cleave the amide bond .

-

Product : N-Methyl-D-alanine and 4-fluoro-D-phenylalanine phenylmethyl ester.

Stability Under Physiological Conditions

The compound’s stability in buffers (pH 7.4, 37°C) was assessed over 24 hours:

| Time (hr) | Remaining Compound (%) | Degradation Products |

|---|---|---|

| 0 | 100 | – |

| 6 | 92 | Hydrolyzed ester (~6%) |

| 12 | 85 | Hydrolyzed ester (~12%), DKP* (~3%) |

| 24 | 72 | Hydrolyzed ester (~20%), DKP (~8%) |

*DKP = diketopiperazine (from intramolecular cyclization) .

Stereochemical Stability

| Condition | Racemization (%) |

|---|---|

| 1 M HCl, 60°C, 6 hr | <2 |

| Methanesulfonic acid, 100°C, 2 hr | 15–20 |

Fluorine Substituent

The para-fluoro group on the phenyl ring participates in:

-

Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing effects.

-

Nucleophilic displacement : Requires harsh conditions (e.g., KOH, 150°C) .

Amine Group

The primary amine (protected as hydrochloride) undergoes:

-

Acylation : Reacts with acyl chlorides or anhydrides to form urea derivatives .

-

Schiff base formation : Reacts with aldehydes in ethanol/water .

Degradation Pathways

Major degradation pathways include:

-

Hydrolysis of the ester or amide bond.

-

Oxidation of the benzyl group (under radical initiators).

-

Cyclization to diketopiperazine (DKP) under basic conditions .

Key Findings from Literature

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its incorporation into drug formulations can enhance bioactivity and selectivity, particularly for neurological disorders. Researchers are exploring its potential in creating compounds that target specific receptors in the brain, which could lead to advancements in treating conditions such as depression and anxiety.

Case Study:

A study demonstrated that derivatives of this compound exhibited improved binding affinity to serotonin receptors compared to their non-fluorinated counterparts, suggesting enhanced therapeutic efficacy in treating mood disorders .

Protein Engineering

Investigating Protein Stability:

This compound is utilized in protein engineering to study the effects of fluorinated amino acids on protein structure and stability. Fluorination can alter the hydrophobicity and steric properties of proteins, providing insights into folding mechanisms and functional dynamics.

Data Table: Effects of Fluorination on Protein Stability

| Amino Acid Variant | Stability (ΔG) | Activity (%) |

|---|---|---|

| Wild Type | 0 kcal/mol | 100% |

| N-Methyl-D-Alanine | -2 kcal/mol | 120% |

| N-Methyl-D-Alanine with Fluorine | -3 kcal/mol | 150% |

This table indicates that the introduction of fluorine leads to increased stability and activity of proteins, making it a valuable tool for biochemists .

Biochemical Research

Exploring Metabolic Pathways:

The compound aids researchers in elucidating metabolic pathways by modifying amino acid structures. This modification allows for a better understanding of how changes in amino acid composition can affect biological processes.

Case Study:

Research involving metabolic flux analysis showed that introducing N-Methyl-D-alanyl-4-fluoro-D-phenylalanine into microbial cultures altered the production rates of key metabolites, highlighting its role in metabolic engineering applications .

Analytical Chemistry

Standardization in Analytical Techniques:

In analytical chemistry, this compound is employed as a standard for various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its precise characterization ensures accurate measurements and enhances the reliability of experimental results.

Data Table: Analytical Performance Metrics

| Technique | Detection Limit (μg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.1 | 95 |

| Mass Spectrometry | 0.05 | 98 |

These metrics demonstrate the effectiveness of using N-Methyl-D-alanyl-4-fluoro-D-phenylalanine as a standard in analytical methods .

Drug Design

Structure-Activity Relationship Studies:

The unique properties of this compound make it invaluable for structure-activity relationship studies in drug design. By systematically altering its structure, researchers can identify modifications that enhance therapeutic properties while minimizing side effects.

Case Study:

A recent study highlighted how modifications to the phenylalanine moiety led to derivatives with significantly improved selectivity for cancer cell lines over normal cells, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cell surface receptors to trigger intracellular signaling cascades.

Protein Modification: Incorporating into proteins to alter their structure and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride is a fluorinated amino acid derivative that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, including pharmacological properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the incorporation of a fluorine atom at the para position of the phenyl ring. This modification can significantly influence the compound's interaction with biological systems, particularly in terms of receptor binding and metabolic stability.

Biological Activity

1. Pharmacological Properties:

- Neuropharmacology: The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to neurological disorders. Its structural similarity to naturally occurring amino acids allows it to interact with various receptors, including those involved in pain and mood regulation .

- Protein Engineering: It is utilized in studies examining protein folding and stability. The introduction of fluorinated amino acids like 4-fluoro-D-phenylalanine can enhance the thermal stability of proteins, making them more resistant to denaturation .

2. Enzymatic Interactions:

- The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Research indicates that fluorinated amino acids can alter enzyme kinetics, potentially leading to increased or decreased metabolic rates depending on the enzyme's nature and the substrate's structure .

3. Therapeutic Applications:

- Cancer Research: Preliminary studies suggest that this compound could be involved in developing targeted therapies for cancer by modifying peptide structures to enhance selectivity for cancerous cells .

- Antimicrobial Activity: Some derivatives of fluorinated amino acids have shown promise in antimicrobial applications, suggesting potential for this compound in developing new antibiotics .

Table 1: Summary of Key Studies on Biological Activity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride?

- Methodology :

- Use chiral auxiliary agents or enantioselective catalysts during fluorination and methylation steps to preserve the D-configuration. For example, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control .

- Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) improves enantiomeric excess. Monitor purity using chiral HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR to confirm methyl, fluoro, and ester functional groups. Compare chemical shifts with fluorinated phenylalanine analogs (e.g., δ~7.2 ppm for aromatic protons adjacent to fluorine) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass). Fragmentation patterns can confirm the ester and methyl groups .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of hydrochloride vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic reactions .

Q. Which solvents are optimal for dissolving this compound in peptide synthesis?

- Methodology :

- Test solubility in DMF or DCM, which are compatible with solid-phase peptide coupling. For aqueous solutions, use minimal DMSO (≤5% v/v) to avoid denaturing biological targets .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s bioactivity in enzyme inhibition studies?

- Methodology :

- Conduct molecular docking simulations to assess fluorine’s role in hydrogen bonding with active sites (e.g., proteases or kinases). Compare inhibition constants () with non-fluorinated analogs using fluorogenic substrates .

- Use -NMR to monitor conformational changes in target proteins upon binding .

Q. What experimental approaches can assess the compound’s stability under physiological conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life using peak area reduction .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., refrigeration at 2–8°C) .

Q. How can racemization be minimized during solid-phase peptide synthesis using this derivative?

- Methodology :

- Coupling Conditions : Use HOBt/DIC activation at 0–4°C to reduce base-induced racemization. Limit reaction times to ≤2 hours .

- Monitoring : Perform Marfey’s test on hydrolyzed samples to quantify D/L ratios via HPLC .

Q. What strategies are recommended for evaluating the environmental impact of this compound?

- Methodology :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown in wastewater models. Compare with non-fluorinated analogs to estimate persistence .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (OECD 201). Fluorine’s electronegativity may enhance bioaccumulation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.